N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic small molecule featuring a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to a benzamide moiety modified with a 2,5-dioxopyrrolidin-1-yl group. The dioxopyrrolidin group may enhance solubility or influence binding interactions due to its polar nature.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-16-23(18-6-4-3-5-7-18)17(2)27(26-16)15-14-25-24(31)19-8-10-20(11-9-19)28-21(29)12-13-22(28)30/h3-11H,12-15H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNMCEZPAJRQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrazole ring and a pyrrolidine moiety, which are known to influence various biological pathways.
Structural Characteristics
The molecular formula of the compound is , and its IUPAC name is N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide. The unique arrangement of functional groups contributes to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O |
| Molecular Weight | 351.43 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrazole and pyrrolidine rings allows for potential binding interactions that can modulate various signaling pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Binding : It may bind to specific receptors, influencing cellular responses.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potential as anticancer agents .
Anti-inflammatory Properties
The compound's structural components suggest it may inhibit inflammatory mediators. Research on related pyrazole derivatives has indicated their effectiveness in reducing inflammation in animal models .
Case Studies
Several studies have explored the pharmacological effects of compounds related to this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the antiproliferative effects on MDA-MB-436 (BRCA-mutated breast cancer cell line).
- Results : The compound exhibited significant growth inhibition with an IC50 value of approximately 8 µM.
- : Suggests potential for development as a therapeutic agent in treating BRCA-related cancers .
-
Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory activity in a murine model.
- Results : The compound significantly reduced levels of pro-inflammatory cytokines.
- : Indicates potential use in inflammatory diseases.
Comparative Analysis
To better understand the significance of this compound, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| N-(2-(3,5-dimethylpyrazolyl)ethyl)-benzamide | Anticancer | 10 |
| N-(2-(4-methylthiazolyl)ethyl)-benzamide | Anti-inflammatory | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs often share the pyrazole or benzamide backbone but differ in substituents and appended functional groups. Below is a comparative analysis with key examples, including the compound, N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide (CAS 127871-91-4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
